Cas no 361469-83-2 (ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate)

Ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate is a structurally complex thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a multi-functional scaffold combining a sulfonamide group, a benzamide moiety, and a phenyl-substituted thiazole core, which may confer selective bioactivity. The ethyl ester group enhances solubility and facilitates further synthetic modifications. This compound is of interest due to its potential as a precursor in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structure-activity relationship studies, making it a valuable intermediate for targeted drug discovery efforts.
ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate structure
361469-83-2 structure
Product name:ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate
CAS No:361469-83-2
MF:C26H23N3O5S2
MW:521.607923746109
CID:5842716
PubChem ID:3484457

ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS001611470
    • ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
    • Oprea1_039862
    • ethyl 2-(2-(4-methylphenylsulfonamido)benzamido)-4-phenylthiazole-5-carboxylate
    • ethyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
    • Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
    • SR-01000424498-1
    • 361469-83-2
    • F0325-0134
    • SR-01000424498
    • ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate
    • Inchi: 1S/C26H23N3O5S2/c1-3-34-25(31)23-22(18-9-5-4-6-10-18)27-26(35-23)28-24(30)20-11-7-8-12-21(20)29-36(32,33)19-15-13-17(2)14-16-19/h4-16,29H,3H2,1-2H3,(H,27,28,30)
    • InChI Key: SYMDBBISSFWHOI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1=CC=CC=C1C(NC1=NC(=C(C(=O)OCC)S1)C1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 521.10791319g/mol
  • Monoisotopic Mass: 521.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 850
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 151Ų
  • XLogP3: 5.8

ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0325-0134-4mg
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0325-0134-5mg
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0325-0134-10μmol
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0325-0134-100mg
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0325-0134-75mg
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0325-0134-20μmol
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0325-0134-3mg
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0325-0134-40mg
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0325-0134-5μmol
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0325-0134-15mg
ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
361469-83-2 90%+
15mg
$89.0 2023-05-17

Additional information on ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate

Chemical Profile of Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate (CAS No. 361469-83-2)

Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate, identified by its CAS number 361469-83-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including amide, sulfonamide, and thiazole moieties, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of this compound features a central 1,3-thiazole ring substituted at the 5-position with a carboxylate group, further functionalized at the 4-position with a phenyl group. The presence of an ethyl ester at the 2-position adds another layer of complexity, influencing both its solubility and metabolic stability. The sulfonamide moiety, linked to the benzamide group via a secondary amine, introduces additional polar interactions and potential hydrogen bonding capabilities, which are critical for modulating biological activity.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole scaffolds are known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of substituents in Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate may contribute to its unique pharmacological profile, making it a promising candidate for further investigation in drug discovery.

The sulfonamide group is particularly noteworthy in this context. Sulfonamides are well-documented bioisosteres that can enhance binding affinity and selectivity in drug molecules. The incorporation of a 4-methylbenzenesulfonamido group in this compound suggests potential interactions with biological targets such as enzymes and receptors. This structural feature could be exploited to develop novel therapeutic agents with improved efficacy and reduced side effects.

Benzamide derivatives are another class of compounds that have shown significant promise in medicinal chemistry. The benzamide moiety in Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate may contribute to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This functionality is often found in drugs that target neurological disorders, inflammation, and cancer.

The phenyl group at the 4-position of the thiazole ring adds another dimension to the compound's chemical behavior. Phenyl rings are known to participate in π-stacking interactions, which can influence both the solubility and binding properties of molecules. These interactions are particularly relevant in drug design, as they can affect how a molecule binds to its target receptor.

Recent studies have highlighted the importance of multifunctional compounds in drug development. Compounds that combine multiple pharmacophores can exhibit synergistic effects, leading to enhanced therapeutic outcomes. The presence of multiple functional groups in Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate makes it a candidate for such multifunctional drug design strategies.

The ethyl ester at the 2-position of the thiazole ring may also play a role in the compound's overall bioactivity. Ester groups can influence metabolic stability and pharmacokinetic properties. They can be hydrolyzed into carboxylic acids under certain conditions, potentially altering the compound's behavior within biological systems.

In conclusion, Ethyl 2-2-(4-methylbenzenesulfonamido)benzamido-4-phenyl-1,3-thiazole-5-carboxylate (CAS No. 361469-83-2) is a structurally complex molecule with multiple functional groups that contribute to its unique chemical and biological properties. Its potential applications in pharmaceutical research are vast, ranging from antimicrobial agents to more complex therapeutic interventions targeting neurological and inflammatory disorders. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential.

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